molecular formula C10H14ClN3O4S B2746904 (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride CAS No. 1799329-31-9

(3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B2746904
CAS No.: 1799329-31-9
M. Wt: 307.75
InChI Key: ZIHOYBDTEXFMNL-QRPNPIFTSA-N
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Description

(3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidin-3-amine moiety, which is substituted with a 4-nitrobenzenesulfonyl group, and exists as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as (3S)-pyrrolidin-3-amine and 4-nitrobenzenesulfonyl chloride.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or acetonitrile, under anhydrous conditions. The temperature and reaction time are carefully controlled to ensure the formation of the desired product.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

(3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to convert the nitro group to an amino group.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Amino derivatives, such as (3S)-1-(4-aminobenzenesulfonyl)pyrrolidin-3-amine.

  • Substitution Products: Derivatives with different nucleophiles replacing the sulfonyl group.

Scientific Research Applications

(3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride: has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for the development of new therapeutic agents.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride: can be compared with other similar compounds, such as:

  • (3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.

  • 4-Nitrobenzenesulfonyl chloride: A related compound used as a reagent in organic synthesis.

  • Pyrrolidin-3-amine: The parent compound without the sulfonyl group, which has different chemical properties and applications.

Properties

IUPAC Name

(3S)-1-(4-nitrophenyl)sulfonylpyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S.ClH/c11-8-5-6-12(7-8)18(16,17)10-3-1-9(2-4-10)13(14)15;/h1-4,8H,5-7,11H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHOYBDTEXFMNL-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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